Betahistine mesilate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of betahistine mesilate involves chemical processes that convert precursor substances into the desired compound. While specific synthesis methods for betahistine mesilate are not detailed in the provided research, the synthesis typically involves organic chemistry techniques that establish its molecular structure, including the key functional groups and the overall molecular framework.
Molecular Structure Analysis
Betahistine mesilate's molecular structure is characterized by the presence of sulfur, which, through various chemical reactions, can be transformed into its oxides and subsequently measured using techniques like ion chromatography (Lu Jian-ping, 2011). This structural feature is critical in understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
The chemical properties of betahistine mesilate are influenced by its molecular structure, particularly the functional groups and the overall molecular arrangement. The interaction between betahistine and β-cyclodextrin demonstrates the compound's ability to form inclusion complexes, altering its physical and chemical properties, such as moisture absorption (Hideko Maeda et al., 2016). This ability to engage in complex formation highlights its versatile chemical nature.
Physical Properties Analysis
The physical properties of betahistine mesilate, such as solubility, melting point, and stability, are crucial in its characterization. While specific physical properties are not directly mentioned in the provided research, these properties are generally determined by the molecular structure and are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
Betahistine mesilate's chemical properties, including reactivity with other substances, stability under various conditions, and the types of chemical bonds it forms, are integral to its study. The interaction with β-cyclodextrin and the formation of inclusion complexes indicate its chemical versatility and potential for various chemical modifications (Hideko Maeda et al., 2016).
Wissenschaftliche Forschungsanwendungen
1. Treatment of Meniere’s Disease
- Summary of the Application: Betahistine mesilate is used in the treatment of Meniere’s disease, a disorder of the inner ear that can lead to dizziness and loss of balance. This application is based on the drug’s ability to reduce the severity and frequency of vertigo attacks associated with the disease .
- Methods of Application: In a study, adults aged 21-80 years with definite unilateral or bilateral Meniere’s disease were recruited. They received either a placebo, low dose betahistine (2×24 mg daily), or high dose betahistine (3×48 mg daily) over nine months .
2. Pharmacokinetics and Dose Proportionality Study
- Summary of the Application: A study was conducted to assess the pharmacokinetics and dose proportionality of betahistine in healthy individuals .
- Methods of Application: A single dose of betahistine in the form of an 8, 16, or 24 mg tablet was administered to 36 subjects in a randomized, cross-over, three-period, three-sequence design separated by a one week washout period between dosing .
- Results: The study demonstrated that betahistine showed linear pharmacokinetics (dose proportionality) in an Arabic population over the investigated therapeutic dose range of 8–24 mg .
3. Treatment of Vertigo, Vomiting and Tinnitus
- Summary of the Application: Betahistine mesilate is used for the treatment of vertigo, vomiting, and tinnitus caused by inner ear vertigo (i.e., Meniere’s syndrome), cerebral arteriosclerosis, insufficient cerebral blood supply, and high blood pressure .
4. Improvement of Vertigo and Balance Disorder
- Summary of the Application: Betahistine mesilate, a histamine H1 receptor stimulant (partial agonist), is used to improve vertigo and balance disorder by increasing the amount of blood in the microcirculation of the inner ear .
5. Treatment of Cerebral Arteriosclerosis and Insufficient Cerebral Blood Supply
- Summary of the Application: Betahistine mesilate is used for the treatment of cerebral arteriosclerosis and insufficient cerebral blood supply .
6. Treatment of High Blood Pressure
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJJDYGJCNTNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5638-76-6 (Parent) | |
Record name | Betahistine mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betahistine mesilate | |
CAS RN |
54856-23-4 | |
Record name | Betahistine mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(ethylammonio)-N-methylpyridinium dimethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAHISTINE MESILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1L0E3R43Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.